6-Bromo-1,2-dimethylquinolin-4(1H)-one
Beschreibung
Eigenschaften
Molekularformel |
C11H10BrNO |
|---|---|
Molekulargewicht |
252.11 g/mol |
IUPAC-Name |
6-bromo-1,2-dimethylquinolin-4-one |
InChI |
InChI=1S/C11H10BrNO/c1-7-5-11(14)9-6-8(12)3-4-10(9)13(7)2/h3-6H,1-2H3 |
InChI-Schlüssel |
VXIIRVFNCPFRJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(N1C)C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Biologische Aktivität
6-Bromo-1,2-dimethylquinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family, characterized by a bromine atom at the sixth position and two methyl groups at the first and second positions of the quinoline ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of 6-bromo-1,2-dimethylquinolin-4(1H)-one, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of 6-bromo-1,2-dimethylquinolin-4(1H)-one is C10H8BrN, with a molecular weight of approximately 232.08 g/mol. Its structure is notable for the presence of a nitrogen-containing aromatic ring, which contributes to its chemical reactivity and potential biological activity .
Antimicrobial Activity
Research has indicated that compounds within the quinoline family exhibit significant antimicrobial properties. Specifically, 6-bromo-1,2-dimethylquinolin-4(1H)-one has shown effectiveness against various bacterial strains. The presence of bromine and methyl groups may enhance its biological efficacy by improving solubility and altering interaction profiles with biological macromolecules .
Table 1: Antimicrobial Activity of 6-Bromo-1,2-dimethylquinolin-4(1H)-one
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Properties
Studies have highlighted the potential of 6-bromo-1,2-dimethylquinolin-4(1H)-one as an anticancer agent. It has been found to inhibit cell growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, in acute myeloid leukemia (AML) models, this compound demonstrated selective growth inhibition .
Case Study: Inhibition of AML Cell Lines
In a study evaluating the effects of quinoline derivatives on AML cell lines, 6-bromo-1,2-dimethylquinolin-4(1H)-one was observed to significantly reduce cell viability in a dose-dependent manner. The compound's mechanism was linked to its ability to interfere with specific signaling pathways involved in cell proliferation .
The biological activity of 6-bromo-1,2-dimethylquinolin-4(1H)-one can be attributed to its interactions with biological macromolecules such as proteins and nucleic acids. Research indicates that quinoline derivatives can bind to DNA or inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit topoisomerase enzymes essential for DNA replication .
Structure-Activity Relationship (SAR)
The structural features of 6-bromo-1,2-dimethylquinolin-4(1H)-one play a crucial role in its biological activity. The substitution pattern on the quinoline ring impacts its reactivity and interaction with biological targets.
Table 2: Comparison of Quinoline Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Bromoquinolin-4(1H)-one | Bromine at position 3 | Moderate antimicrobial activity |
| 6-Bromoquinolin-4-ol | Hydroxyl group at position 4 | Stronger antibacterial properties |
| 6-Bromo-1,2-dimethylquinolin-4(1H)-one | Bromine at position 6; two methyls | Broad-spectrum antimicrobial and anticancer activity |
| 3-Bromo-6-methylquinolin-4(1H)-one | Bromine at position 3; methyl at position 6 | Limited activity compared to parent compound |
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that derivatives of quinoline, including 6-bromo-1,2-dimethylquinolin-4(1H)-one, exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi due to their ability to interact with microbial cellular mechanisms. The presence of halogen atoms (like bromine) in their structure often enhances their efficacy against pathogens by improving solubility and bioavailability.
Anticancer Potential
6-Bromo-1,2-dimethylquinolin-4(1H)-one has been investigated for its anticancer properties. Studies have shown that compounds within the quinoline family can act as inhibitors in cancer-related biological pathways. The compound's structure allows it to interact with DNA or inhibit specific enzymes involved in tumor growth, making it a candidate for further pharmacological exploration .
Anti-inflammatory Effects
Recent studies have suggested that quinoline derivatives can also possess anti-inflammatory activities. By modulating inflammatory pathways, these compounds may offer therapeutic benefits in treating conditions characterized by excessive inflammation .
Structural Comparisons
The unique structure of 6-bromo-1,2-dimethylquinolin-4(1H)-one differentiates it from other quinoline derivatives. The following table highlights notable compounds with structural similarities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Bromoquinolin-4(1H)-one | Bromine at position 3 | Lacks methyl substitutions; simpler structure |
| 6-Bromoquinolin-4-ol | Hydroxyl group at position 4 | Exhibits different reactivity due to hydroxyl group |
| 2-Methylquinolin-4(1H)-one | Methyl group at position 2 | No bromine substitution; simpler structure |
| 3-Bromo-6-methylquinolin-4(1H)-one | Bromine at position 3; methyl at position 6 | Variation in substitution pattern affects reactivity |
These comparisons illustrate how the specific substitution pattern of 6-bromo-1,2-dimethylquinolin-4(1H)-one contributes to its distinct reactivity and biological activity compared to other quinoline derivatives.
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the efficacy of quinoline derivatives in various therapeutic contexts:
- A study on quinazoline derivatives highlighted the improved anticancer effects attributed to halogen substitutions at specific positions on the ring structure .
- Another research effort focused on synthesizing new quinazolinone derivatives demonstrated their potential as antimicrobial and anti-inflammatory agents through rigorous testing against bacterial strains and inflammatory models .
These findings underscore the versatility of quinoline-based compounds like 6-bromo-1,2-dimethylquinolin-4(1H)-one in drug development.
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 6 undergoes substitution with nucleophiles under optimized conditions. This reactivity is enhanced by the electron-withdrawing effect of the carbonyl group at position 4.
Key Reactions:
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
-
Deprotonation of the carbonyl group at C4 activates the aromatic ring.
-
Nucleophilic attack at C6 displaces bromide, forming a Meisenheimer intermediate.
Transition Metal-Catalyzed Coupling Reactions
The C6–Br bond participates in cross-coupling reactions, enabling access to functionalized quinolines.
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
Kinetic Data :
-
Suzuki coupling exhibits second-order kinetics () in DME/H₂O .
-
Turnover numbers (TON) for Pd catalysts range from 500–800 .
Electrophilic Aromatic Substitution
The electron-rich positions (C5/C7) undergo halogenation or nitration.
Bromination
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Br₂, FeBr₃ | CHCl₃, 0°C, 2 h | 5,6-Dibromo-1,2-dimethylquinolin-4(1H)-one | 45% | |
| NBS, AIBN | CCl₄, 80°C, 6 h | 7-Bromo-6-bromo-1,2-dimethylquinolin-4(1H)-one | 38% |
Regioselectivity :
Bromination favors C5 over C7 (3:1 ratio) due to steric hindrance from the C2 methyl group .
Nitration
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 h | 5-Nitro-6-bromo-1,2-dimethylquinolin-4(1H)-one | 52% |
Oxidation of the Quinoline Ring
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 70°C, 4 h | 6-Bromo-1,2-dimethylquinoline-4,5-dione | 60% |
Reduction of the Carbonyl Group
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄, MeOH | RT, 2 h | 6-Bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol | 75% | |
| LiAlH₄, THF | Reflux, 6 h | 6-Bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoline | 82% |
Photochemical Reactions
UV irradiation induces homolytic cleavage of the C–Br bond, generating aryl radicals.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| UV (254 nm), toluene, 12 h | 1,2-Dimethylquinolin-4(1H)-one dimer | 30% |
Mechanism :
Hydrolysis Reactions
The lactam ring undergoes hydrolysis under acidic or basic conditions.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 8 h | 6-Bromo-1,2-dimethyl-4-hydroxyquinoline-3-carboxylic acid | 88% | |
| NaOH (10%), 100°C, 6 h | 6-Bromo-1,2-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | 92% |
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with major mass loss at 280–320°C due to C–Br bond cleavage.
Vorbereitungsmethoden
Reaction Mechanism
The quinoline nitrogen and carbonyl group at position 4 deactivate the ring, directing electrophiles to specific positions. The methyl groups at positions 1 and 2 exert ortho/para-directing effects, favoring bromination at position 6.
Procedure:
-
Substrate Preparation : 1,2-Dimethylquinolin-4(1H)-one is synthesized via Friedländer condensation of 2-methylaniline with ethyl acetoacetate.
-
Bromination : The substrate is treated with bromine (Br₂) in acetic acid at 60–80°C for 6–8 hours.
-
Workup : The crude product is precipitated using ice-cold water and purified via recrystallization from ethanol.
Challenges:
-
Regioselectivity : Competing bromination at positions 5 or 7 may occur, requiring careful control of reaction conditions.
-
Yield : Typical yields range from 45% to 60%, with purity dependent on recrystallization efficiency.
Cyclization of 6-Bromo-2-methylaniline Derivatives
This route constructs the quinoline ring after introducing the bromine atom, ensuring regioselectivity.
Synthetic Steps:
-
Bromination of 2-Methylaniline :
-
Friedländer Condensation :
Advantages:
Table 1: Comparison of Direct Bromination vs. Cyclization Routes
| Parameter | Direct Bromination | Cyclization Route |
|---|---|---|
| Starting Material | Preformed quinoline | 2-Methylaniline |
| Bromination Step | Late-stage | Early-stage |
| Typical Yield | 45–60% | 65–75% |
| Key Challenge | Regioselectivity | Aniline bromination |
Palladium-Catalyzed Cross-Coupling Approaches
Recent advances utilize transition metal catalysis to install the bromine atom selectively.
Methodology:
Advantages:
-
Precision : Enables late-stage functionalization with minimal byproducts.
-
Scalability : Suitable for industrial applications due to mild reaction conditions.
Limitations:
-
Cost : Palladium catalysts and ligands increase synthetic expenses.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and reproducibility.
Optimized Protocol:
-
Continuous Flow Bromination : 1,2-Dimethylquinolin-4(1H)-one is brominated in a continuous flow reactor using HBr and H₂O₂, reducing reaction time to 2 hours and improving yield to 70%.
-
Solvent Recycling : Ethanol from recrystallization is recovered via distillation, enhancing sustainability.
Analytical Validation and Quality Control
Post-synthesis characterization ensures product integrity:
Q & A
Q. What are the recommended synthetic routes for 6-Bromo-1,2-dimethylquinolin-4(1H)-one, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via bromination of a pre-functionalized quinolinone scaffold. For example, bromination at the 6-position is typically achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled heating (60–80°C) . Subsequent methylation at the 1- and 2-positions may require alkylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃). Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and consistency in melting points (e.g., 244–245°C for analogous brominated quinolinones) .
Q. How can structural characterization be performed for this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns. For example, the methyl groups at positions 1 and 2 typically appear as singlets at δ ~3.70–3.97 ppm, while the quinolinone carbonyl resonates at δ ~165–170 ppm . High-resolution mass spectrometry (HRMS) (EI or ESI+) should match the theoretical molecular ion (e.g., C₁₁H₁₀BrNO₃: calc. 282.9844, found 282.9845) . IR spectroscopy can validate carbonyl stretches (~1650–1700 cm⁻¹).
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (dichloromethane). For stability testing, prepare stock solutions in DMSO (10 mM) and monitor degradation via UV-Vis spectroscopy (λmax ~270–300 nm for quinolinones) under varying pH (3–10) and temperatures (4°C, 25°C, 40°C). Light sensitivity necessitates amber vials and inert atmosphere storage .
Q. What safety protocols are critical during handling?
- Methodological Answer : Use fume hoods for weighing and synthesis due to potential respiratory irritancy. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spills should be neutralized with inert absorbents (vermiculite) and disposed of as halogenated waste. Acute toxicity data for analogous brominated quinolinones recommend LD50 > 300 mg/kg (oral, rat), but consult SDS for specific hazards .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXL for refinement) provides precise bond lengths and angles. For example, the dihedral angle between the quinolinone core and bromine substituent can confirm steric effects. Data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å) and refinement to R1 < 0.05 ensure accuracy. ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen-bonding networks .
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer : Triangulate results using orthogonal assays. For redox inhibition studies, compare enzymatic IC50 values (e.g., NADPH oxidase) with cellular assays (e.g., ROS detection via DCFH-DA). Discrepancies may arise from off-target effects; mitigate via siRNA knockdown of suspected alternate targets. Statistical validation (ANOVA, p < 0.05) and dose-response curves (4-parameter logistic model) improve reliability .
Q. What computational strategies predict structure-activity relationships (SAR)?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) into target proteins (e.g., kinases) assesses binding affinities. Validate predictions with site-directed mutagenesis (e.g., replacing key residues in the active site) .
Q. How to design a robust SAR study for derivatives of this compound?
- Methodological Answer : Systematically vary substituents at positions 1, 2, and 6. For example:
- Position 1 : Replace methyl with ethyl/propyl to assess steric tolerance.
- Position 6 : Substitute bromine with Cl, I, or CF₃ to study halogen bonding effects.
Test derivatives in a panel of assays (e.g., enzyme inhibition, cytotoxicity). Use cluster analysis (PCA or hierarchical clustering) to group compounds by activity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
